

The Origin of PF 1022A: A Technical Guide to a Potent Anthelmintic Cyclodepsipeptide

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Compound of Interest

Compound Name: PF 1022A

Cat. No.: B1679688

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For Researchers, Scientists, and Drug Development Professionals

Abstract

PF 1022A is a naturally occurring cyclooctadepsipeptide with potent, broad-spectrum anthelmintic properties. This technical guide provides an in-depth exploration of the origin of **PF 1022A**, detailing its discovery, the producing organism, its intricate biosynthesis, and the molecular mechanisms underpinning its antiparasitic activity. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Discovery and Producing Organism

PF 1022A was first isolated from the cultured mycelia of a fungal strain designated PF1022, which was identified as a member of the *Mycelia sterilia*[1][2]. This group of fungi is characterized by the absence of known spore-producing structures. The specific strain, FERM BP-2671, was originally isolated from the leaves of the Japanese camellia (*Camellia japonica*) in Japan[2]. The discovery of **PF 1022A** was a significant development in the search for new anthelmintic agents, particularly in light of growing resistance to existing drug classes.

Chemical Structure

Spectroscopic and chemical analyses have determined the structure of **PF 1022A** to be cyclo(D-lactyl-L-N-methyllleucyl-D-3-phenyllactyl-L-N-methyllleucyl-D-lactyl-L-N-methyllleucyl-D-3-phenyllactyl-L-N-methyllleucyl)[2]. It is a cyclic octadepsipeptide, meaning it is an eight-residue cyclic molecule containing both amide and ester bonds in its backbone.

Table 1: Physicochemical Properties of **PF 1022A**

Property	Value	Reference
Molecular Formula	C ₄₈ H ₇₀ N ₄ O ₁₂	[Sasaki et al., 1992]
Molecular Weight	949.18 g/mol	[Sasaki et al., 1992]
Appearance	White powder	[Sasaki et al., 1992]

Biosynthesis of PF 1022A

The biosynthesis of **PF 1022A** in *Mycelia sterilia* is a complex process orchestrated by a large, multifunctional enzyme known as **PF 1022A** synthetase (PFSYN). This enzyme is a non-ribosomal peptide synthetase (NRPS).

The PFSYN Enzyme

PFSYN is a 350-kDa protein that has been purified to electrophoretic homogeneity. It is responsible for the entire assembly of the **PF 1022A** molecule. The synthesis follows a thiotemplate mechanism, a common strategy for NRPSs.

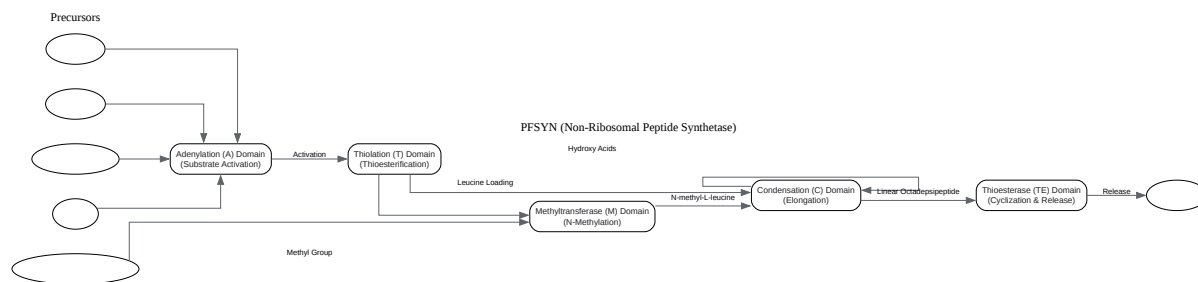
Precursors and the Synthetic Pathway

The biosynthesis of **PF 1022A** utilizes the following precursors:

- L-leucine
- D-lactate
- D-phenyllactate
- S-adenosyl-L-methionine (SAM) as the methyl donor for the N-methylation of leucine residues.

The overall biosynthetic process can be summarized in the following key steps:

- **Substrate Activation:** The amino acid (L-leucine) and hydroxy acid (D-lactate, D-phenyllactate) substrates are activated by the adenylation (A) domains of PFSYN to form aminoacyl/hydroxyacyl-adenylates. This reaction requires ATP.
- **Thioesterification:** The activated residues are then transferred to the phosphopantetheinyl arms of the thiolation (T) domains (also known as peptidyl carrier protein or PCP domains), forming covalent thioester intermediates.
- **N-Methylation:** The N-methylation of the L-leucine residues occurs after they are covalently bound to the enzyme, with SAM serving as the methyl group donor.
- **Elongation and Ester/Peptide Bond Formation:** The condensation (C) domains of PFSYN catalyze the formation of peptide bonds between the N-methyl-L-leucine residues and ester bonds between a leucine residue and a hydroxy acid residue. The enzyme is believed to have two peptide synthetase domains and assembles the final molecule through the repeated condensation of dipeptidol building blocks.
- **Cyclization and Release:** Once the linear octadepsipeptide is fully assembled on the enzyme, a thioesterase (TE) domain likely catalyzes the intramolecular cyclization and releases the final **PF 1022A** product.



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Biosynthesis of **PF 1022A** by the NRPS enzyme PFSYN.

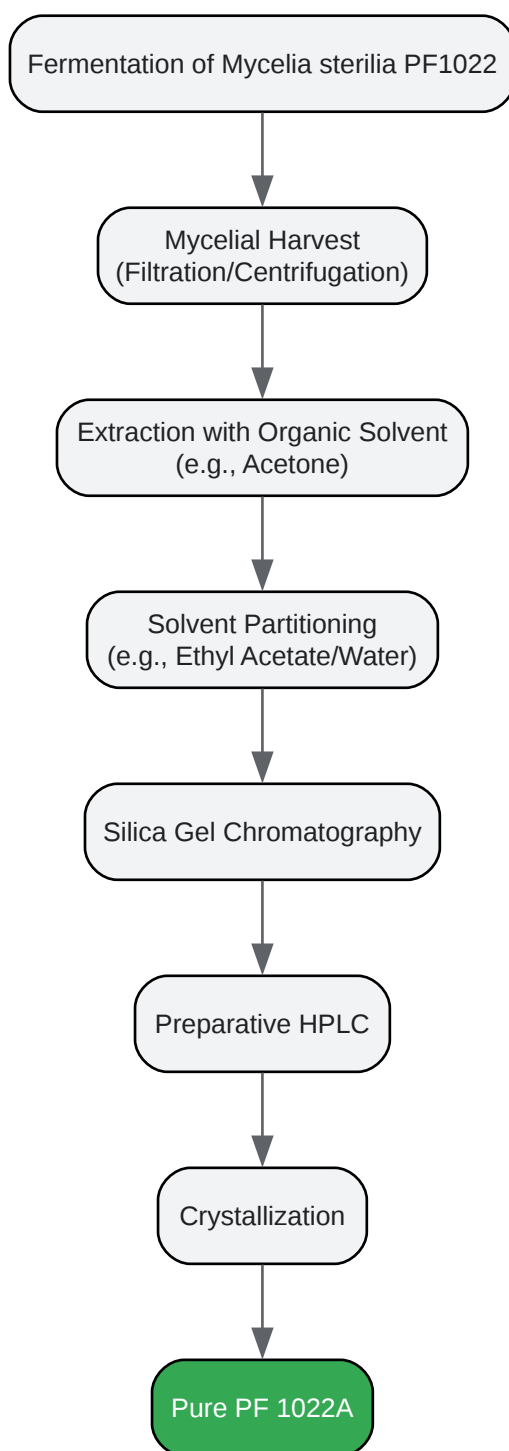
Experimental Protocols

Isolation and Purification of **PF 1022A**

The following is a generalized protocol based on the description in the initial discovery paper by Sasaki et al. (1992). For a detailed, step-by-step protocol, consulting the full-text article is recommended.

- **Fermentation:** The *Mycelia sterilia* strain PF1022 is cultured in a suitable liquid medium under optimal conditions for **PF 1022A** production.
- **Mycelial Harvest:** The fungal mycelia are separated from the fermentation broth by filtration or centrifugation.

- Extraction: The mycelial cake is extracted with an organic solvent, such as acetone or methanol, to solubilize **PF 1022A**.
- Solvent Partitioning: The crude extract is concentrated and partitioned between an immiscible organic solvent (e.g., ethyl acetate) and water to remove water-soluble impurities.
- Chromatography: The organic phase is concentrated and subjected to a series of chromatographic steps for purification. This typically includes:
 - Silica gel column chromatography.
 - Preparative High-Performance Liquid Chromatography (HPLC), often using a reverse-phase column (e.g., C18) with a methanol-water or acetonitrile-water gradient.
- Crystallization: The purified **PF 1022A** fractions are pooled, concentrated, and crystallized to yield the final product as a white powder.



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Workflow for the isolation and purification of **PF 1022A**.

In Vitro Biosynthesis of PF 1022A

The cell-free synthesis of **PF 1022A** has been demonstrated using extracts of *Mycelia sterilia*. The following protocol is a summary of the methodology described by Weckwerth et al. (2000).

- Preparation of Cell-Free Extract: *Mycelia sterilia* is grown in a suitable medium, harvested, and lysed to prepare a cell-free extract containing the active PFSYN enzyme.
- Reaction Mixture: The standard reaction mixture for in vitro synthesis contains:
 - Cell-free extract
 - L-leucine
 - D-lactate
 - D-phenyllactate
 - S-adenosyl-L-methionine (often radiolabeled for detection)
 - ATP
 - MgCl₂
 - A suitable buffer (e.g., Tris-HCl)
- Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 25-30°C) for a defined period.
- Product Extraction: The reaction is stopped, and the synthesized **PF 1022A** and related cyclodepsipeptides are extracted with an organic solvent.
- Analysis: The products are analyzed by techniques such as Thin Layer Chromatography (TLC) with autoradiography (if a radiolabeled precursor was used) or HPLC-MS.

Mechanism of Anthelmintic Action

PF 1022A exerts its anthelmintic effect through a specific interaction with a molecular target in nematodes, leading to paralysis and expulsion from the host.

Molecular Target: The Latrophilin-like Receptor

The primary target of **PF 1022A** in nematodes is a presynaptic latrophilin-like receptor.

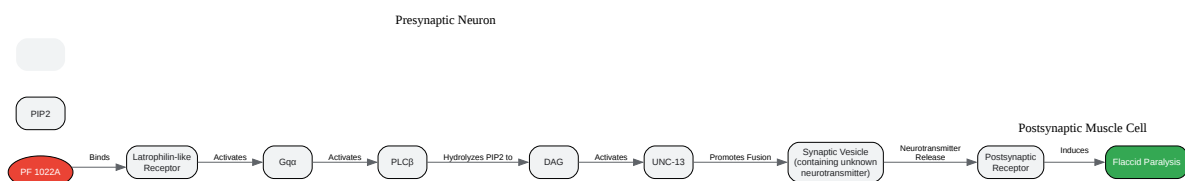
Latrophilins are a class of G-protein coupled receptors (GPCRs). Binding of **PF 1022A** to this receptor initiates a signaling cascade that disrupts normal neurotransmission.

Signaling Pathway

The binding of **PF 1022A** to the latrophilin-like receptor is thought to trigger the following intracellular events, based on studies of the semi-synthetic derivative emodepside:

- **G-Protein Activation:** The activated receptor stimulates a Gq α subunit of a heterotrimeric G-protein.
- **Phospholipase C Activation:** The activated Gq α subunit, in turn, activates phospholipase C- β (PLC β).
- **Second Messenger Production:** PLC β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
- **Vesicle Release Modulation:** DAG is believed to activate downstream effectors such as UNC-13 and synaptobrevin, which are crucial for the priming and fusion of synaptic vesicles with the presynaptic membrane.
- **Neurotransmitter Release:** This cascade ultimately leads to the excessive and uncontrolled release of an as-yet-unidentified neurotransmitter or neuromodulator at the neuromuscular junction.
- **Paralysis:** The sustained action of this neurotransmitter on the postsynaptic membrane of muscle cells results in hyperpolarization and subsequent flaccid paralysis of the nematode's pharynx and somatic musculature. This prevents the parasite from feeding and maintaining its position in the host's gut, leading to its expulsion.

It has also been suggested that **PF 1022A** may interact with GABA receptors, which could contribute to its overall anthelmintic effect.



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Proposed signaling pathway for the anthelmintic action of **PF 1022A**.

Anthelmintic Activity Data

PF 1022A has demonstrated potent activity against a wide range of parasitic nematodes in both in vitro and in vivo studies.

Table 2: In Vitro Activity of **PF 1022A**

Parasite Species	Assay	Concentration (µg/mL)	Effect	Reference
Haemonchus contortus	Motility Assay	-	Greater potency than commercial anthelmintics	[Conder et al., 1995]
Nematode Eggs	Egg Hatch Assay	10 - 100	Significant inhibition	[MedchemExpress]
Nematode Larvae	Larval Movement	1 - 100	Complete inhibition	[MedchemExpress]

Table 3: In Vivo Efficacy of **PF 1022A**

Host Animal	Parasite Species	Route of Administration	Dose (mg/kg)	Efficacy	Reference
Chickens	Ascaridia galli	-	-	Strong activity	[Sasaki et al., 1992]
Jirds	Haemonchus contortus	Oral	-	Active	[Conder et al., 1995]
Jirds	Ostertagia ostertagi	Oral	-	Active	[Conder et al., 1995]
Jirds	Trichostrongylus colubriformis	Oral	-	Active	[Conder et al., 1995]

Conclusion

PF 1022A represents a significant class of anthelmintic compounds with a unique origin and mechanism of action. Its discovery from a non-spore-forming fungus, *Mycelia sterilia*, highlights the importance of exploring diverse microbial sources for novel bioactive compounds. The elucidation of its biosynthesis by a non-ribosomal peptide synthetase provides a foundation for potential bioengineering approaches to generate novel analogs. Furthermore, its specific targeting of a nematode latrophilin-like receptor offers a distinct advantage, particularly in combating parasites resistant to other classes of anthelmintics. This technical guide provides a comprehensive overview of the fundamental aspects of **PF 1022A**'s origin, serving as a valuable resource for researchers and professionals in the fields of parasitology, drug discovery, and natural product chemistry. Further research into the detailed enzymology of PFSYN and the downstream signaling cascade of the latrophilin receptor will undoubtedly pave the way for the development of next-generation anthelmintics.

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